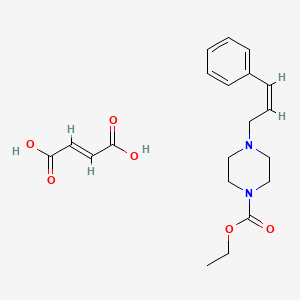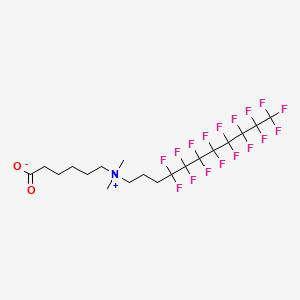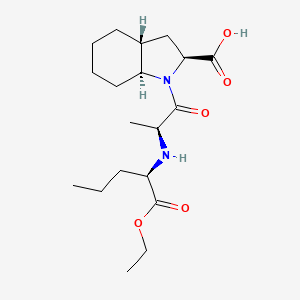
1'',3a-Di-epi-perindopril, (1''R,3aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- is an epimer of the drug perindopril, which is commonly used to treat high blood pressure, hypertension, heart failure, or stable coronary artery disease . This compound is a mixture of two isomers: (S, RS, SR) and (R, SR, RS). The first is a less active form of perindopril, while the second is almost completely inactive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- involves multiple steps, including the formation of the indole ring and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production methods for 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- are typically based on large-scale organic synthesis processes. These methods are designed to ensure high yield and purity of the final product. The specifics of these methods are often kept confidential by pharmaceutical companies .
Analyse Chemischer Reaktionen
Types of Reactions
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1’‘,3a-Di-epi-perindopril, (1’‘R,3aR)- involves its interaction with the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure. By inhibiting ACE, 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- reduces the production of angiotensin II, leading to lower blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perindopril: The parent compound, used to treat high blood pressure and heart failure.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Lisinopril: A widely used ACE inhibitor for hypertension and heart failure.
Uniqueness
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- is unique due to its specific stereochemistry, which results in different biological activity compared to its parent compound, perindopril. This uniqueness makes it valuable for research and development in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
145513-94-6 |
|---|---|
Molekularformel |
C19H32N2O5 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14+,15-,16-/m0/s1 |
InChI-Schlüssel |
IPVQLZZIHOAWMC-OTJKEOIZSA-N |
Isomerische SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
Kanonische SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


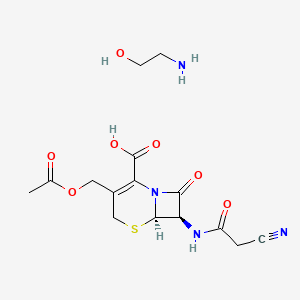

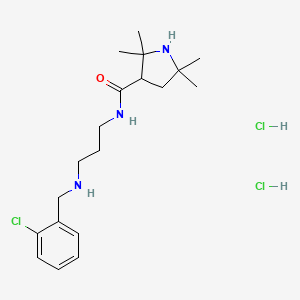


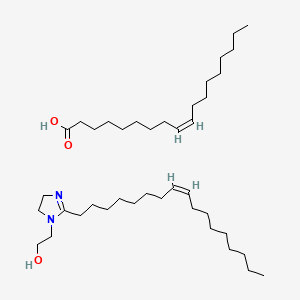
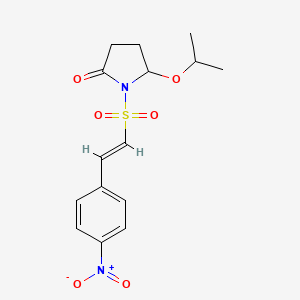
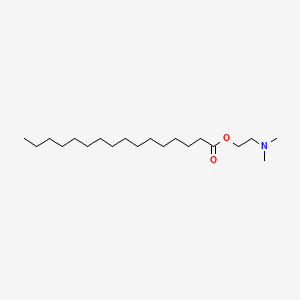

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)

